2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylpropanoic acid and features both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation . Another method includes the use of Grignard reagents to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde.
Reduction: Formation of 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity and affect signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
- 2-Hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu)
Uniqueness
2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,12-13H,5H2,1-2H3,(H,14,15) |
InChI Key |
KDDNHVFAMPVXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.